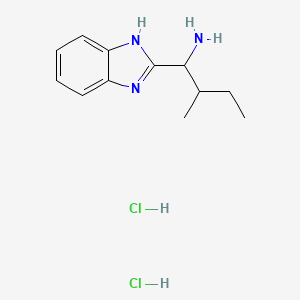

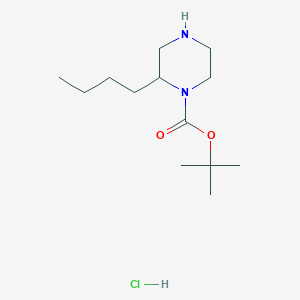

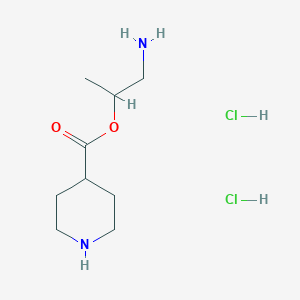

(R)-cyclopropyl(phenyl)methanamine hydrochloride

Vue d'ensemble

Description

Amines, such as “®-cyclopropyl(phenyl)methanamine hydrochloride”, are organic compounds that contain a basic nitrogen atom with a lone pair of electrons . They are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups .

Synthesis Analysis

The synthesis of amines involves several methods, including reduction of nitriles, amides, nitro compounds, and reductive amination of aldehydes and ketones . The specific synthesis pathway for “®-cyclopropyl(phenyl)methanamine hydrochloride” would depend on the starting materials and reaction conditions.Molecular Structure Analysis

Amines have a trigonal pyramidal shape around the nitrogen atom. The nitrogen atom in amines is sp3 hybridized and has a lone pair of electrons .Chemical Reactions Analysis

Amines can undergo a variety of reactions due to the presence of the lone pair of electrons on the nitrogen atom. They can act as nucleophiles in substitution reactions or bases in elimination reactions .Physical And Chemical Properties Analysis

Amines are polar compounds and can form hydrogen bonds, which gives them relatively high boiling points compared to hydrocarbons of similar molar mass . They are also soluble in water .Applications De Recherche Scientifique

Anticancer Activity

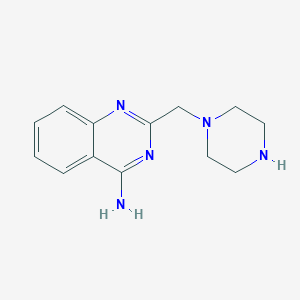

New palladium (Pd) II and platinum (Pt) II complexes from Schiff base ligands, including R-(phenyl)methanamine, have been synthesized and characterized for their anticancer activity. These complexes demonstrated remarkable cytotoxic activity against various human cancerous cell lines, with one complex showing strong DNA-binding affinity and selective toxicity towards cancerous cells without affecting noncancerous breast cell lines. This indicates potential applications in targeted cancer therapy and necessitates further studies to understand their mechanism of action (Mbugua et al., 2020).

Synthesis and Analytical Characterizations

The synthesis and analytical characterizations of N-alkyl-arylcyclohexylamines, including structures similar to (R)-cyclopropyl(phenyl)methanamine hydrochloride, have been described. These compounds are of interest due to their psychoactive properties and act predominantly via antagonism of the N-methyl-D-aspartate (NMDA) receptor. The study provides analytical characterizations essential for the identification of new psychoactive substances, highlighting the forensic and legislative challenges posed by such compounds (Wallach et al., 2016).

Constrained Neurotransmitter Analogues

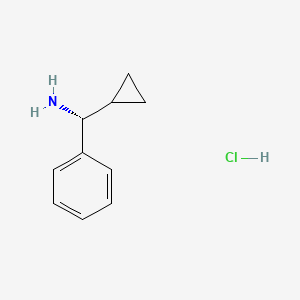

An intermolecular Ti(IV)-mediated cyclopropanation reaction has been utilized to synthesize substituted 2-phenylcyclopropylamines, including constrained analogues of neurotransmitters such as histamine and tryptamine. These compounds are known to inhibit monoamine oxidase and mimic hallucinogens, indicating their potential use in neuroscience research to understand neuroactive substance mechanisms (Faler & Joullié, 2007).

Enantioselective Synthesis

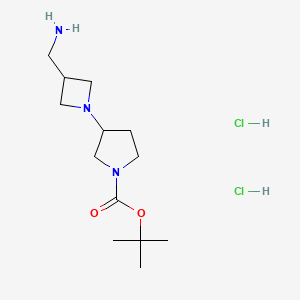

The enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines showcases a method for producing conformationally restricted homophenylalanine analogs. This process involves several steps starting from simple aromatic aldehydes and results in compounds with potential applications in drug development and the study of biological activity related to phenylalanine derivatives (Demir et al., 2004).

Mécanisme D'action

Target of Action

Many amine compounds, like “®-cyclopropyl(phenyl)methanamine hydrochloride”, are known to interact with various receptors in the body, such as G-protein coupled receptors (GPCRs). These receptors play crucial roles in numerous biological processes .

Mode of Action

The compound could potentially bind to its target receptor and induce a conformational change, which then triggers a cascade of intracellular events. This could result in changes in cell function .

Biochemical Pathways

The exact biochemical pathways affected would depend on the specific targets of the compound. For instance, if the compound targets GPCRs, it could potentially affect pathways like the cyclic AMP (cAMP) pathway or the phosphatidylinositol pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect a compound’s bioavailability, or the amount of the compound that is able to have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells .

Safety and Hazards

Propriétés

IUPAC Name |

(R)-cyclopropyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNRTDRPMOQNG-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-cyclopropyl(phenyl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520864.png)

![1-methyl-5-[(methylamino)carbonyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1520872.png)

![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)

![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)